Cholesteryl elaidate

Übersicht

Beschreibung

It is formed from the reaction between cholesterol and elaidic acid, producing a white crystalline solid with a mildly sweet taste . This compound has several applications in the pharmaceutical industry, particularly as a bioactive compound with potential research potential for improving a range of medical conditions, such as high cholesterol and inflammation-related diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholesteryl elaidate is synthesized through the acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine . The reaction involves the following steps:

- Cholesterol is reacted with elaidic acid or its anhydride in the presence of a catalyst such as 4-pyrrolidinopyridine.

- The reaction is carried out in a solvent like methylene chloride or benzene at ambient temperatures.

- The product is then purified to obtain this compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale acylation of cholesterol with elaidic acid using industrial reactors.

- Optimization of reaction conditions to ensure high yield and purity.

- Purification processes such as crystallization and filtration to obtain the final product .

Analyse Chemischer Reaktionen

Chemical Reaction Scheme

The general reaction can be represented as follows:

Yield and Conditions

-

Yield: Approximately 85%

-

Reaction Conditions: Conducted at room temperature in a sealed tube under anhydrous conditions to prevent hydrolysis .

Hydrolysis

This compound can undergo hydrolysis in the presence of water, leading to the regeneration of cholesterol and elaidic acid. This reaction is catalyzed by enzymes such as lipases or can occur under acidic or basic conditions.

Transacylation

Transacylation reactions can also occur, where this compound acts as an acyl donor in the presence of other alcohols or phenols, forming new cholesteryl esters. This reaction is significant in lipid metabolism and can be catalyzed by lecithin-cholesterol acyltransferase (LCAT).

Oxidation

Oxidative conditions can lead to the formation of oxidized derivatives of this compound, which may have different biological activities and implications for health.

Biological Implications of this compound

Research indicates that this compound may influence lipid profiles and cardiovascular health due to its trans fatty acid component. Studies have shown that trans fats like elaidic acid can increase low-density lipoprotein (LDL) cholesterol levels while decreasing high-density lipoprotein (HDL) cholesterol levels, contributing to atherogenic processes .

Table 1: Comparison of Effects of Trans vs. Cis Fatty Acids

| Type of Fatty Acid | Effect on LDL | Effect on HDL | Health Implications |

|---|---|---|---|

| Trans Fatty Acids | Increase | Decrease | Higher risk of heart disease |

| Cis Fatty Acids | Neutral/Decrease | Increase | Protective against heart disease |

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Cholesteryl elaidate has been explored as a component in drug delivery systems, particularly through its incorporation into liposomes. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their bioavailability and targeted delivery.

- Targeted Drug Delivery : Research indicates that liposomes containing cholesteryl derivatives can be designed to target specific cells or tissues. For instance, studies have shown that cholesterol-based neoglycoconjugates can effectively target liver cells, making them promising candidates for hepatic disease therapies .

- Theranostic Applications : this compound has been integrated into fluorescent macrostructures for theranostic applications, combining therapeutic and diagnostic capabilities. These formulations have demonstrated enhanced drug distribution in cancer cells while retaining biological properties .

Table 1: Summary of Drug Delivery Applications

Biochemical and Metabolic Studies

This compound plays a significant role in understanding lipid metabolism and its implications for health.

- Cholesterol Biosynthesis : Elaidate has been shown to stimulate cholesterol biosynthesis by activating the sterol regulatory element-binding protein 2 (SREBP2) pathway. This mechanism is crucial in studying the effects of trans fatty acids on cholesterol levels and non-alcoholic fatty liver disease (NAFLD) .

- Inflammation Indicators : The presence of cholesteryl esters, including this compound, may serve as biomarkers for inflammation-related conditions. Elevated levels of cholesteryl esters have been observed in various diseases, indicating their potential as indicators of disease activity .

Table 2: Biochemical Applications

| Study Focus | Findings | References |

|---|---|---|

| Cholesterol Regulation | Elaidate activates SREBP2, enhancing cholesterol synthesis | |

| Inflammation Biomarkers | Increased cholesteryl esters linked to inflammatory diseases |

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of cholesteryl derivatives, including this compound. These compounds exhibit potential against various pathogens.

- Antimicrobial Activity : Research indicates that certain cholesterol-based compounds can disrupt microbial membranes, providing a basis for their use as antimicrobial agents . The structural properties of this compound may enhance its effectiveness against specific bacterial strains.

Table 3: Antimicrobial Studies

| Compound Type | Activity Description | References |

|---|---|---|

| Cholesterol Derivatives | Disruption of microbial membranes leading to antimicrobial effects |

Food Industry Applications

This compound is also being investigated for its potential use as a food additive.

Wirkmechanismus

Cholesteryl elaidate exerts its effects through various molecular targets and pathways:

Lipid Metabolism: It influences lipid metabolism by interacting with enzymes involved in cholesterol esterification and hydrolysis.

Cell Signaling: It modulates cell signaling pathways related to inflammation and cholesterol homeostasis.

Membrane Dynamics: It affects membrane fluidity and stability, impacting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Cholesteryl Oleate: Similar in structure but contains oleic acid instead of elaidic acid.

Cholesteryl Linoleate: Contains linoleic acid, differing in the degree of unsaturation.

Cholesteryl Palmitate: Contains palmitic acid, a saturated fatty acid.

Uniqueness: Cholesteryl elaidate is unique due to its trans configuration of the elaidic acid moiety, which imparts distinct physical and chemical properties compared to its cis counterparts like cholesteryl oleate .

Biologische Aktivität

Cholesteryl elaidate (CE), an ester derived from cholesterol and elaidic acid, is a compound of significant interest in the field of lipid metabolism and cardiovascular health. This article explores its biological activities, mechanisms of action, and implications for health, supported by relevant studies and data.

Chemical Structure and Properties

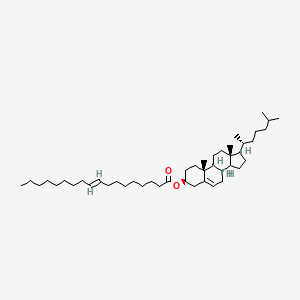

This compound is classified as a cholesteryl ester , which is formed through the esterification of cholesterol with elaidic acid, a trans fatty acid. The structural formula can be represented as follows:

This compound is characterized by its hydrophobic nature, which influences its interactions within biological membranes and lipoprotein particles.

Lipid Metabolism

This compound has been shown to influence lipid metabolism significantly. Research indicates that it can alter the composition of lipoproteins, particularly low-density lipoprotein (LDL) and high-density lipoprotein (HDL). For instance, studies have demonstrated that CE can affect the transfer of cholesteryl esters between LDL and HDL particles, potentially impacting cholesterol homeostasis in the body .

DNA Methylation and Gene Expression

A critical study explored the effects of this compound on global DNA methylation patterns in THP-1 monocytes. The findings revealed a biphasic effect on DNA methylation: at lower concentrations (1-50 μM), CE induced hypermethylation, while at higher concentrations (up to 200 μM), hypomethylation occurred. This alteration in methylation status was associated with changes in gene expression profiles that promoted pro-inflammatory pathways .

- Table 1: Differential Gene Expression Induced by this compound

| Gene | Expression Change | Function |

|---|---|---|

| IL20RB | Up-regulated | Pro-inflammatory |

| ABCA1 | Up-regulated | Cholesterol transport |

| SLAMF7 | Up-regulated | Immune response |

| Cell Cycle Genes | Down-regulated | Cell proliferation |

Impact on Inflammation

This compound has been implicated in inflammatory processes. The compound promotes an adipogenic transcriptional profile , suggesting that it may contribute to obesity-related inflammation. This was evidenced by increased expression of inflammatory markers when cells were treated with CE .

Maternal Supplementation Study

In an animal model, maternal supplementation with this compound during pregnancy resulted in significant changes to the offspring's adipose tissue DNA methylation patterns. The offspring exhibited global DNA hypermethylation, which was linked to altered metabolic profiles . This suggests potential long-term health implications stemming from early exposure to trans fatty acids like this compound.

Cystic Fibrosis Research

Another study indicated elevated levels of cholesteryl esters, including this compound, in the bronchoalveolar lavage fluid of pediatric cystic fibrosis patients. This elevation correlated with inflammation and could serve as a novel biomarker for disease activity .

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECHNNFRHZQKU-WYIFMRBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861857 | |

| Record name | Cholesteryl trans-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19485-76-8 | |

| Record name | Cholesteryl trans-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.